molecular formula C43H84O5 B122843 1,2-Dieicosanoyl-sn-glycerol CAS No. 147514-21-4

1,2-Dieicosanoyl-sn-glycerol

Cat. No.: B122843
CAS No.: 147514-21-4
M. Wt: 681.1 g/mol
InChI Key: AGUTXIBMYVFOMK-RWYGWLOXSA-N
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Description

DG(20:0/20:0/0:0), also known as DAG(20:0/20:0) or diacylglycerol, belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(20:0/20:0/0:0) is considered to be a diradylglycerol lipid molecule. DG(20:0/20:0/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(20:0/20:0/0:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(20:0/20:0/0:0) is primarily located in the membrane (predicted from logP). DG(20:0/20:0/0:0) participates in a number of enzymatic reactions. In particular, DG(20:0/20:0/0:0) can be biosynthesized from PA(20:0/20:0) through its interaction with the enzyme phosphatidate phosphatase. Furthermore, DG(20:0/20:0/0:0) and decanoyl-CoA can be converted into TG(20:0/20:0/10:0);  which is mediated by the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(20:0/20:0/0:0) can be biosynthesized from PA(20:0/20:0) through the action of the enzyme phosphatidate phosphatase. Furthermore, DG(20:0/20:0/0:0) and lauroyl-CoA can be converted into TG(20:0/20:0/12:0) through its interaction with the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(20:0/20:0/0:0) can be biosynthesized from PA(20:0/20:0);  which is catalyzed by the enzyme phosphatidate phosphatase. Finally, DG(20:0/20:0/0:0) and tridecanoyl-CoA can be converted into TG(20:0/20:0/13:0);  which is catalyzed by the enzyme diacylglycerol O-acyltransferase. In humans, DG(20:0/20:0/0:0) is involved in phosphatidylcholine biosynthesis PC(20:0/20:0) pathway and phosphatidylethanolamine biosynthesis pe(20:0/20:0) pathway. DG(20:0/20:0/0:0) is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(20:0/20:0/8:0) pathway, de novo triacylglycerol biosynthesis TG(20:0/20:0/i-24:0) pathway, de novo triacylglycerol biosynthesis TG(20:0/20:0/i-12:0) pathway, and de novo triacylglycerol biosynthesis TG(20:0/20:0/18:0) pathway.

Properties

CAS No.

147514-21-4

Molecular Formula

C43H84O5

Molecular Weight

681.1 g/mol

IUPAC Name

[(2S)-3-hydroxy-2-icosanoyloxypropyl] icosanoate

InChI

InChI=1S/C43H84O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-40-41(39-44)48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,44H,3-40H2,1-2H3/t41-/m0/s1

InChI Key

AGUTXIBMYVFOMK-RWYGWLOXSA-N

SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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